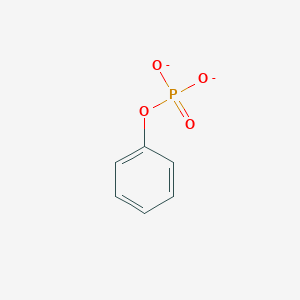

Phenyl phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5O4P-2 |

|---|---|

Molecular Weight |

172.07 g/mol |

IUPAC Name |

phenyl phosphate |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2 |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Phenyl Phosphate Disodium Salt (CAS 3279-54-7)

[1][2]

Executive Summary

Phenyl phosphate disodium salt (CAS 3279-54-7) is a critical enzymatic substrate utilized primarily for the detection and quantification of Alkaline Phosphatase (ALP). Its utility spans two distinct but high-impact sectors: dairy safety verification (pasteurization testing) and clinical diagnostics (hepatobiliary and osteoblastic biomarkers).

Unlike modern fluorogenic substrates (e.g., 4-MUP), phenyl phosphate provides a robust, cost-effective colorimetric output via the liberation of phenol. This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for its application in high-integrity research and industrial quality control.

Chemical Profile & Properties[2][3][4][5][6][7][8]

Synonyms: Disodium phenyl phosphate; Phosphoric acid, monophenyl ester, disodium salt.[1][2]

| Property | Specification |

| CAS Number | 3279-54-7 |

| Molecular Formula | C₆H₅Na₂O₄P (often supplied as dihydrate:[1][3] ·2H₂O) |

| Molecular Weight | 218.05 g/mol (Anhydrous) / 254.09 g/mol (Dihydrate) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (~0.1 g/mL); Insoluble in alcohol |

| pH (Aqueous Solution) | ~9.0 – 10.0 (Alkaline nature aids ALP stability) |

| Stability | Hygroscopic.[1][4] Stable at room temperature if desiccated. Hydrolyzes slowly in acidic solutions. |

| Storage | +15°C to +30°C (Protect from moisture) |

Key Handling Note: Due to its hygroscopic nature, the salt must be stored in a desiccator. Moisture absorption can lead to spontaneous hydrolysis, increasing background phenol levels and reducing assay sensitivity.

Mechanistic Action

The utility of phenyl phosphate disodium salt relies on a two-step reaction sequence: Enzymatic Hydrolysis followed by Colorimetric Coupling .[5]

Step 1: Enzymatic Hydrolysis

Alkaline Phosphatase (ALP), functioning optimally at pH 9.8–10.5, catalyzes the removal of the phosphate group from the phenyl phosphate substrate. This reaction liberates Phenol and inorganic phosphate.[6]

Step 2: Colorimetric Detection

The liberated phenol is invisible. To quantify it, a coupling reaction is induced:

-

Method A (Scharer/CQC): Phenol reacts with 2,6-dichloroquinone-chlorimide (CQC) to form an indophenol blue complex.[7]

-

Method B (4-AAP): Phenol reacts with 4-aminoantipyrine in the presence of an oxidizer (potassium ferricyanide) to form a red quinoneimine dye.

Mechanism Visualization

Figure 1: Mechanistic pathway of ALP-mediated hydrolysis of phenyl phosphate and subsequent colorimetric detection.

Application Focus 1: The Scharer Rapid Phosphatase Test

Context: Dairy Industry (Pasteurization Verification). Objective: Detect residual ALP in milk. ALP is destroyed by pasteurization; its presence indicates processing failure or raw milk contamination.

Experimental Protocol

Reagents:

-

Buffer Substrate: Dissolve 0.5 g Phenyl Phosphate Disodium Salt in 5 mL distilled water. Add to 900 mL of borate buffer (pH 9.6). Dilute to 1 L.

-

CQC Reagent: Dissolve 40 mg 2,6-dichloroquinone-chlorimide in 10 mL absolute alcohol. (Store in amber bottle, refrigerate).

-

Catalyst (Optional): Copper sulfate solution (activates the coupling).

Workflow:

-

Sample Prep: Pipette 5 mL of milk sample into a test tube.

-

Incubation: Add 0.5 mL of Buffer Substrate. Incubate at 40°C for 15 minutes.

-

Termination: Cool rapidly in an ice bath.

-

Development: Add 2 drops of CQC Reagent. Mix gently.

-

Incubation: Let stand for 5 minutes at room temperature.

-

Extraction (Optional for sensitivity): Add 3 mL of butyl alcohol, invert to extract the blue color into the alcohol layer.

-

Readout: Compare against standard phenol color discs or read absorbance at 650 nm.

Validation Criteria:

-

Negative Control: Boiled milk (ALP destroyed) should remain gray/white.

-

Positive Result: Distinct blue color indicates >1 µg phenol/mL milk (Improper pasteurization).

Application Focus 2: Clinical Serum ALP Assay (4-AAP Method)

Context: Clinical Chemistry / Drug Development. Objective: Quantify ALP activity as a biomarker for liver or bone toxicity in pre-clinical studies.

Experimental Protocol

Reagents:

-

Carbonate Buffer (pH 10.0): 50 mmol/L.

-

Substrate Solution: 5 mmol/L Phenyl Phosphate Disodium Salt in Carbonate Buffer.

-

Blocking Reagent: 60 mmol/L 4-Aminoantipyrine (4-AAP).[8]

-

Oxidizing Agent: 150 mmol/L Potassium Ferricyanide.[8]

Workflow Visualization

Figure 2: Step-by-step workflow for the quantitative 4-Aminoantipyrine ALP assay.

Calculation:

Troubleshooting & Data Integrity

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis of substrate. | Use fresh substrate solution. Store powder in desiccator. |

| Low Sensitivity | pH drift in buffer.[9] | ALP is highly pH sensitive. Verify pH is >9.8 before assay. |

| Precipitation | Interaction with metal ions in sample. | Use EDTA-free samples if possible, or account for chelation effects. |

| Inconsistent Replicates | Temperature fluctuation. | Use a water bath rather than an air incubator for precise thermal transfer. |

References

-

National Institutes of Health (NIH). (1991). Rapid Colorimetric Test for Alkaline Phosphatase in Dairy Products. PubMed. Retrieved from [Link]

-

Biolabo S.A.S. (2022). Alkaline Phosphatase (ALP) Colorimetric Method Technical Datasheet. Retrieved from [Link]

- AOAC International. (2000). Official Methods of Analysis of AOAC INTERNATIONAL. Method 946.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. CAS 3279-54-7: Disodium phenyl phosphate | CymitQuimica [cymitquimica.com]

- 3. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 4. 3279-54-7 CAS MSDS (PHENYL PHOSPHATE DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cals.cornell.edu [cals.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. biolabo.fr [biolabo.fr]

- 9. researchgate.net [researchgate.net]

Chemical & Functional Analysis: Monophenyl Phosphate vs. Diphenyl Phosphate

The following technical guide details the structural, physicochemical, and analytical distinctions between Monophenyl Phosphate (MPP) and Diphenyl Phosphate (DPP).

Content Type: Technical Reference & Experimental Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

In the context of organophosphorus chemistry and toxicology, Monophenyl Phosphate (MPP) and Diphenyl Phosphate (DPP) represent critical metabolic nodes. DPP is the primary metabolite of the flame retardant and plasticizer Triphenyl Phosphate (TPHP), while MPP represents the subsequent hydrolysis product.

For the researcher, distinguishing these two species is not merely a matter of counting phenyl rings; it requires understanding their distinct acid-base behaviors, solubility profiles, and spectroscopic signatures. This guide provides a self-validating framework for their synthesis, separation, and identification.

Structural & Physicochemical Characterization

The fundamental difference lies in the degree of esterification, which drastically alters the electronic environment of the phosphorus atom and the acidity of the remaining hydroxyl groups.

Comparative Data Matrix

| Feature | Monophenyl Phosphate (MPP) | Diphenyl Phosphate (DPP) |

| IUPAC Name | Phenyl dihydrogen phosphate | Diphenyl hydrogen phosphate |

| CAS Number | 701-64-4 | 838-85-7 |

| Formula | C₆H₇O₄P | C₁₂H₁₁O₄P |

| MW ( g/mol ) | 174.09 | 250.19 |

| Structure Type | Mono-ester (2 Acidic Protons) | Di-ester (1 Acidic Proton) |

| pKa (Acid Dissociation) | pKₐ₁ ≈ 0.99, pKₐ₂ ≈ 6.2 | pKₐ ≈ 1.12 (Strong Acid) |

| ³¹P NMR Shift (ppm) | -6.31 ppm (Deshielded) | -12.29 ppm (Shielded) |

| Water Solubility | High (Polar, Ionizable) | Low to Moderate (Lipophilic) |

| Biological Role | Secondary Metabolite | Primary Biomarker of TPHP |

Structural Logic & Acidity

-

MPP (Mono-ester): Retains two hydroxyl groups on the phosphorus. The first proton is strongly acidic (pKₐ ≈ 1) due to the electron-withdrawing phenyl group stabilizing the conjugate base. The second proton is weakly acidic (pKₐ ≈ 6.2), allowing MPP to exist as a dianion at physiological pH (7.4).

-

DPP (Di-ester): Retains only one hydroxyl group. The presence of two electron-withdrawing phenyl rings delocalizes the negative charge effectively, making DPP a strong acid (pKₐ ≈ 1.12). It exists almost exclusively as a monoanion in biological matrices.

Metabolic Pathway & Synthesis

Understanding the origin of these compounds is essential for interpreting their presence in biological samples.

Biological Hydrolysis Pathway

In vivo, TPHP undergoes stepwise hydrolysis mediated by esterases. The conversion of TPHP to DPP is rapid, while DPP to MPP is slower, making DPP the persistent biomarker.

Figure 1: Stepwise hydrolysis of Triphenyl Phosphate (TPHP) yielding DPP and MPP.

Laboratory Synthesis

To generate standards for calibration:

-

Reagents: Phenol (excess) + Phosphorus Oxychloride (POCl₃).

-

Mechanism: Nucleophilic attack of the phenoxide ion on the phosphorus center, displacing chloride.

-

Control:

-

1:1 Stoichiometry at low temp (0°C) favors MPP .

-

2:1 Stoichiometry with heat favors DPP .

-

3:1 Stoichiometry yields TPHP .

-

Analytical Characterization Protocols

This section details self-validating methods to distinguish MPP from DPP.

³¹P NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) using phosphorus-31 is the most definitive identification method because it requires no derivatization and provides distinct chemical shifts.

-

Protocol:

-

Dissolve ~10 mg of sample in deuterated methanol (CD₃OD) or chloroform (CDCl₃).

-

Acquire ³¹P NMR spectrum (proton-decoupled).

-

Reference external 85% H₃PO₄ at 0.00 ppm.

-

-

Interpretation:

-

MPP: Appears downfield at -6.31 ppm . The presence of two OH groups results in less shielding compared to the ester groups.

-

DPP: Appears upfield at -12.29 ppm . The second phenyl ring increases steric shielding and electron withdrawal, shifting the resonance upfield.

-

Validation: If a peak appears at -17 ppm, your sample is contaminated with unreacted TPHP.

-

HPLC-UV/MS Separation

For complex biological matrices (urine, plasma), Liquid Chromatography is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 4.5)

-

B: Methanol or Acetonitrile[1]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection:

-

UV: 260 nm (Absorption by phenyl rings).

-

MS (ESI-): Negative mode is critical.

-

DPP Parent Ion: m/z 249 [M-H]⁻

-

MPP Parent Ion: m/z 173 [M-H]⁻

-

-

Why this works: At pH 4.5, MPP (pKₐ₁ ≈ 1) is mono-anionic but has a second ionizable group, making it more polar. DPP (pKₐ ≈ 1.[2]12) is also anionic but significantly more lipophilic due to the two phenyl rings. MPP will elute first; DPP will elute later.

Figure 2: Analytical workflow for separating and detecting MPP and DPP in biological matrices.

References

-

National Institutes of Health (NIH) - PubChem. Phenyl phosphate (Compound CID 12793). [Link]

-

National Institute of Standards and Technology (NIST). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Triphenyl phosphate and diphenyl phosphate: Evaluation statement. [Link]

-

ResearchGate (Jankowski et al., 2016). Selective removal of phenyl group from alkyl diphenyl phosphates (NMR Data). [Link]

-

SIELC Technologies. Diphenyl phosphate HPLC Separation Method. [Link]

Sources

Technical Deep Dive: Solvation Dynamics of Phenyl Phosphate in Aqueous vs. Organic Media

Executive Summary

The Solubility Switch: Phenyl phosphate presents a classic physicochemical dichotomy essential for assay development and prodrug formulation. As the disodium salt (DSPP) , it exhibits extreme hydrophilicity (>500 mg/mL in water) due to high lattice energy disruption by hydration shells.[1] Conversely, as the free acid (Monophenyl Phosphate) , it behaves as a lipophilic organic phosphate, soluble in alcohols and ethers but sparingly soluble in water (~10 mg/mL).[1]

This guide dissects the thermodynamic drivers of these solubility profiles, providing researchers with actionable protocols for stock preparation, solvent exchange, and stability maintenance in drug development workflows.

Part 1: Physicochemical Profile & Solvation Thermodynamics

The solubility of phenyl phosphate is dictated by its ionization state. Understanding the transition between the ionic lattice of the salt and the hydrogen-bonding network of the acid is critical for experimental design.

The Disodium Salt (DSPP)[1]

-

CAS: 3279-54-7[1]

-

Primary Solvent: Water (Aqueous Buffers)[1]

-

Mechanism: In water, the high dielectric constant (

) shields the electrostatic attraction between -

Organic Limit: In solvents like Ethanol (

) or Acetone, the dielectric constant is insufficient to overcome the ionic lattice energy, resulting in immediate precipitation.

The Free Acid (Monophenyl Phosphate)[1]

-

Primary Solvent: Methanol, Ethanol, Benzene[1]

-

Mechanism: Protonation of the phosphate group suppresses charge. The molecule relies on hydrogen bonding (donor/acceptor) and Van der Waals forces (phenyl ring stacking).[1]

-

Aqueous Limit: While the phosphate head is polar, the phenyl ring disrupts the water structure (hydrophobic effect). Without the ionic charge to organize a hydration shell, water solubility drops to ~1% (10 mg/mL).

Comparative Solubility Data

| Solvent System | Disodium Salt (DSPP) | Free Acid (MPP) | Thermodynamic Driver |

| Water (pH 7.0) | > 500 mg/mL (Highly Soluble) | ~10 mg/mL (Sparingly Soluble) | Ion-Dipole vs. Hydrophobic Effect |

| Ethanol (100%) | Insoluble (< 0.1 mg/mL) | Soluble | Dielectric Constant vs. H-Bonding |

| DMSO | Sparingly Soluble | Soluble | Dipole-Dipole Interactions |

| Benzene | Insoluble | Soluble | |

| 0.1 M NaOH | Highly Soluble | Converts to Salt (Soluble) | Deprotonation |

Part 2: Stability & Hydrolysis Pathways

Phenyl phosphate is thermodynamically unstable relative to its hydrolysis products (Phenol + Inorganic Phosphate).[1] This reaction is catalyzed by extremes in pH and specific enzymes (Phosphatases).

The Hydrolysis Trap

In aqueous solution, the ester bond is susceptible to nucleophilic attack by water.

-

Acidic pH (< 4): Rapid hydrolysis via protonation of the ester oxygen.

-

Alkaline pH (> 10): Stable (kinetic barrier), unless catalyzed by Alkaline Phosphatase (ALP).[1]

-

Stock Solution Risk: Storing DSPP in unbuffered water (which absorbs

and becomes acidic) accelerates degradation.

Visualization: Solvation & Hydrolysis Logic

Caption: Determining the fate of Phenyl Phosphate based on solvent polarity and pH environment.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Preparation of Stable Stock Solution (Aqueous)

Objective: Create a 100 mM Disodium Phenyl Phosphate stock for ALP assays that resists auto-hydrolysis.

-

Buffer Preparation: Do not use pure water. Prepare 10 mM Carbonate-Bicarbonate Buffer (pH 10.0) .

-

Reasoning: The alkaline environment prevents protonation of the phosphate oxygen, stabilizing the ester bond against spontaneous hydrolysis [1].

-

-

Dissolution: Weigh Disodium Phenyl Phosphate Dihydrate. Add to buffer at room temperature. Vortex until clear.

-

Filtration: Filter through a 0.22 µm PES membrane.

-

Causality: Removes nucleation sites (dust) that can catalyze precipitation or microbial growth (which secrete phosphatases).[1]

-

-

Storage: Aliquot into opaque tubes (light protection) and store at -20°C.

-

Stability Check: Thaw one aliquot. Add 50 µL to 1 mL of 0.1 M NaOH containing 4-aminoantipyrine. Red color development indicates >1% hydrolysis (Failed Stock).[1]

-

Protocol B: Solvent Exchange for Organic Synthesis

Objective: Convert the commercial Disodium Salt into the Organic-Soluble Acid form for chemical derivatization.

-

Dissolution: Dissolve 1 g DSPP in 10 mL water.

-

Acidification: Slowly add 1 M HCl until pH < 2.

-

Observation: The solution may become cloudy as the less soluble acid form generates.

-

-

Extraction: Add 10 mL Ethyl Acetate or Diethyl Ether . Shake vigorously.

-

Mechanism:[1] The neutral acid form partitions into the organic phase (LogP shift from -5.8 to ~1.1) [2].

-

-

Separation: Collect the organic top layer. Dry over anhydrous

. -

Evaporation: Remove solvent under vacuum to yield Phenyl Phosphoric Acid (viscous liquid).

-

Warning: Use immediately.[4] The acid form is autocatalytic and degrades rapidly upon standing.

-

Part 4: Implications for Drug Development

The Prodrug Strategy (Phosphate Solubilization)

Phenyl phosphate serves as a model for Phosphate Prodrugs (e.g., Fosamprenavir, Fosphenytoin).[1]

-

Problem: Many drug candidates (like Phenol derivatives) are lipophilic and poorly water-soluble.[1]

-

Solution: Phosphorylation converts the lipophile into a highly soluble dianion (like DSPP).

-

In Vivo Action: Once injected, Alkaline Phosphatase (abundant in blood/liver) cleaves the phosphate, releasing the active lipophilic drug.

Assay Interference

When screening phosphatase inhibitors:

-

DMSO Tolerance: Most drug libraries are stored in DMSO.

-

Solubility Limit: While the inhibitor is in DMSO, the substrate (Phenyl Phosphate) must be in the aqueous buffer.

-

Precipitation Risk: If the final DMSO concentration in the assay exceeds 10%, DSPP may micro-precipitate, causing light scattering that mimics enzyme inhibition (False Positive).

-

Recommendation: Keep final DMSO concentration < 2% to ensure the substrate remains fully solvated in its ionic shell.

References

-

Sigma-Aldrich. (n.d.).[5] Alkaline Buffer Solution & pNPP Preparation Instructions.[4][6] Retrieved from [1]

-

PubChem. (2025).[5] Phenyl Phosphate Compound Summary (CID 12793).[1] National Center for Biotechnology Information. Retrieved from [1]

-

Loba Chemie. (n.d.). Phenyl Phosphate Disodium Salt Dihydrate MSDS & Solubility Data.[7] Retrieved from [1]

-

NIST. (n.d.). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents.[8] (Note: Contextual reference for acid form solubility). Retrieved from [1]

Sources

- 1. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 2. Cas 701-64-4,PHENYLPHOSPHORIC ACID | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Phenyl phosphate | C6H7O4P | CID 12793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Difference between phenyl phosphate and p-nitrophenyl phosphate (pNPP)

Executive Summary

In the landscape of enzyme kinetics and drug development, the choice of substrate for Alkaline Phosphatase (ALP) and Protein Tyrosine Phosphatase (PTP) assays dictates data quality, throughput capability, and experimental complexity.[1][2] While Phenyl Phosphate served as the historical bedrock for clinical phosphatase measurement (the Kind-King method), p-Nitrophenyl Phosphate (pNPP) has emerged as the industry gold standard (Bessey-Lowry-Brock method).[1][3]

This guide dissects the physicochemical and mechanistic differences between these two substrates.[1][2][3] It provides actionable protocols and explains the causality behind the shift toward pNPP, while identifying niche scenarios where phenyl phosphate remains relevant.

Part 1: Physicochemical & Mechanistic Principles

The fundamental difference between these substrates lies in their chromogenic mechanism .[1][2][3] This distinction dictates the assay workflow (continuous vs. endpoint) and the potential for error.[1][2][3]

The Chromogenic Advantage: Direct vs. Coupled Detection[1]

-

p-Nitrophenyl Phosphate (pNPP):

-

Mechanism: pNPP is a non-proteinaceous substrate.[1][2][3] Upon hydrolysis by a phosphatase, it releases inorganic phosphate (

) and p-nitrophenol (pNP) .[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

The "Self-Indicating" Effect: Under alkaline conditions (pH > 10), p-nitrophenol undergoes tautomeric shift to the p-nitrophenolate anion , which exhibits an intense yellow color (Absorbance max: 405 nm).[1][3]

-

Operational Impact: Because the product is colored and the substrate is colorless, reaction velocity (

) can be monitored continuously in real-time without stopping the reaction.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Phenyl Phosphate:

-

Mechanism: Hydrolysis yields phenol and

.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

The "Silent" Product: Phenol is colorless in the visible spectrum.[1][2][3] To detect it, a secondary oxidative coupling reaction is required, typically using 4-aminoantipyrine (4-AAP) and an oxidizer (potassium ferricyanide) to form a red quinoneimine dye (Absorbance max: ~510 nm).[1][3]

-

Operational Impact: This requires an endpoint assay .[1][2][3] You must stop the enzymatic reaction, add toxic coupling reagents, and wait for color development.[1][2][3] This prohibits real-time kinetic monitoring.[2][3]

-

Reaction Pathway Visualization

The following diagram illustrates the divergence in detection logic between the two substrates.

Figure 1: Mechanistic comparison of pNPP (direct chromogenesis) vs. Phenyl Phosphate (coupled detection).[1][3]

Part 2: Comparative Performance Metrics

For drug development and high-throughput screening (HTS), pNPP is generally superior due to the reduction of pipetting steps and the ability to calculate

| Feature | p-Nitrophenyl Phosphate (pNPP) | Phenyl Phosphate |

| Detection Method | Direct (Self-indicating) | Indirect (Coupled chemical reaction) |

| Assay Type | Continuous (Kinetic) or Endpoint | Endpoint Only |

| Wavelength | 405 nm | 510–550 nm |

| Sensitivity | High (Extinction coeff.[3] | Moderate (Dependent on coupling efficiency) |

| Interference | Yellow compounds (bilirubin) may interfere | Hemoglobin/Turbidity may interfere |

| Reagent Stability | Light sensitive (store dark, -20°C) | Substrate stable; Coupling reagents unstable |

| Throughput Suitability | Excellent (HTS ready) | Poor (Multiple addition steps) |

| Safety | p-Nitrophenol is an irritant | Phenol and Ferricyanide are toxic |

Part 3: Experimental Protocols

Protocol A: The Gold Standard (pNPP Kinetic Assay)

Self-Validating Step: The appearance of yellow color before adding the enzyme indicates substrate degradation.[1][2][3] Discard the buffer if

Reagents:

-

Assay Buffer: 1M Diethanolamine (DEA), 0.5 mM

, pH 9.8.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Substrate: 10 mM pNPP (dissolved in buffer).

-

Stop Solution (Optional): 3M NaOH.

Workflow:

-

Blanking: Add 100 µL pNPP substrate to control wells.

-

Reaction: Add 10 µL of enzyme sample to test wells containing 90 µL Assay Buffer.

-

Initiation: Add 100 µL of 10 mM pNPP to start the reaction.

-

Measurement (Kinetic): Immediately place in plate reader. Measure

every 30 seconds for 10 minutes at 37°C. -

Analysis: Plot

vs. Time. The slope of the linear portion represents enzyme activity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Protocol B: The Historical Alternative (Phenyl Phosphate / Kind-King)

Use Case: When the sample has strong background absorbance at 405 nm (e.g., icteric serum) that cannot be blanked out.[1][2][3]

Reagents:

Workflow:

-

Incubation: Mix enzyme and Phenyl Phosphate substrate. Incubate at 37°C for a fixed time (e.g., 15 mins).

-

Termination: Add Color Reagent to stop the enzymatic reaction and initiate color development.

-

Development: Incubate for 10 minutes at room temperature (dark) to allow red color formation.

-

Measurement: Read absorbance at 510 nm.

-

Analysis: Compare against a standard curve of pure phenol.

Part 4: Strategic Selection Guide

The choice between these substrates should be driven by the specific constraints of your experimental design.

Decision Matrix

-

Are you calculating Kinetic Parameters (

,-

Choose pNPP. Continuous monitoring allows you to verify the initial velocity phase (

) and detect substrate inhibition or enzyme inactivation in real-time.[1][2] Endpoint assays (Phenyl Phosphate) blind you to non-linear kinetics.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Are you screening thousands of compounds (HTS)?

-

Choose pNPP. The "mix-and-read" format minimizes liquid handling errors and reagent costs.[3]

-

-

Does your sample absorb strongly at 405 nm?

Workflow Logic Diagram

Figure 2: Decision tree for selecting the appropriate phosphatase substrate.

References

-

Bessey, O. A., Lowry, O. H., & Brock, M. J. (1946).[1][2][4] A method for the rapid determination of alkaline phosphatase with five cubic millimeters of serum.[1][2][3][4] Journal of Biological Chemistry, 164, 321-329.[1][2][3][4] Link

-

Kind, P. R. N., & King, E. J. (1954).[1][2][3] Estimation of plasma phosphatase by determination of hydrolysed phenol with amino-antipyrine.[1][2][3] Journal of Clinical Pathology, 7(4), 322–326.[1][2][3] Link[1][2][3]

-

New England Biolabs. (n.d.).[1][2][3] p-Nitrophenyl Phosphate (PNPP) Protocol and Product Information. NEB Technical Guide. Link

-

Sigma-Aldrich. (n.d.).[1][2][3] Alkaline Phosphatase Assay Kit (Colorimetric) Technical Bulletin. Link

-

Thermo Fisher Scientific. (n.d.).[1][2][3] Pierce™ PNPP Substrate for ELISA.[1][2][3] Product Overview. Link

Sources

Thermal Stability and Decomposition Kinetics of Phenyl Phosphates: A Technical Compendium

Executive Summary

This technical guide provides a rigorous analysis of the thermal decomposition profiles of phenyl phosphates, specifically focusing on Triphenyl Phosphate (TPP) as the industrial standard and Monophenyl Phosphate (MPP) derivatives relevant to biochemical applications.

For researchers in drug development and materials science, distinguishing between physical volatilization and chemical decomposition is critical. While TPP exhibits significant mass loss via volatilization starting at 220°C , true chemical bond scission and char formation typically initiate above 300°C . This guide details the mechanistic pathways, experimental validation protocols, and implications for formulation stability.

Physicochemical Profile & Thermal Baselines[1][2][3][4][5]

Phenyl phosphates exist primarily in two classes relevant to your research: the tri-ester (TPP), used as a flame retardant and plasticizer, and the mono-ester salts (e.g., Disodium Phenyl Phosphate), used as phosphatase substrates in diagnostics.

Comparative Thermal Properties Table

| Property | Triphenyl Phosphate (TPP) | Disodium Phenyl Phosphate (MPP) |

| CAS Number | 115-86-6 | 3279-54-7 |

| Molecular Structure | ||

| Physical State | White crystalline solid | White crystalline powder |

| Melting Point | 48–50 °C | >300 °C (Decomposes) |

| Boiling Point | ~244 °C (at 10 mmHg) | N/A (Ionic solid) |

| Primary Instability | Volatilization / Transesterification | Dehydration / Hydrolysis |

| Critical Application | Flame Retardant / Plasticizer | Phosphatase Assay Substrate |

Thermal Decomposition Metrics

Triphenyl Phosphate (TPP) Kinetics

The thermal degradation of TPP is often misinterpreted in Thermogravimetric Analysis (TGA) due to its high vapor pressure.

-

Phase I: Volatilization (200°C – 300°C): In open-pan TGA under nitrogen, TPP shows a mass loss onset (

) at approximately 220°C . This is primarily physical evaporation, not chemical breakdown. -

Phase II: Pyrolysis (300°C – 550°C): True chemical decomposition occurs here. The P-O-C bonds cleave, releasing phenol and generating phosphoric acid species that dehydrate into polymeric char (pyrophosphates).

Key Thermal Data Points (TPP in

- (5% Mass Loss): 220–240 °C

- (Max Degradation Rate): 330–360 °C

-

Char Yield (at 600°C): <5% (in open pan), significantly higher in sealed systems or presence of char-formers (e.g., Polycarbonate).

Disodium Phenyl Phosphate (MPP) Kinetics

As an ionic salt, MPP is thermally robust but susceptible to dehydration.

-

Dehydration: Loss of crystal water occurs between 80°C – 120°C .

-

Decomposition: The organic moiety degrades >300°C, often releasing phenol and leaving a sodium phosphate residue.

Mechanistic Pathways of Degradation[5]

Understanding the mechanism is vital for predicting toxic byproducts (e.g., phenol) or efficacy (e.g., char formation in flame retardants).

Pathway Logic

-

Initiation: Thermal energy causes scission of the ester linkage (

). -

Elimination: Phenol is eliminated as a volatile gas.

-

Condensation: The remaining phosphorus acid species (

) dehydrate to form pyrophosphoric acid (

Visualization: TPP Decomposition Cascade

Figure 1: Thermal degradation pathway of Triphenyl Phosphate, illustrating the bifurcation into volatile phenol and condensed-phase polyphosphates.

Experimental Protocols for Validation

To validate these temperatures in your specific formulation, use the following self-validating workflow.

Protocol A: TGA with Variable Atmospheres

Objective: Distinguish volatilization from oxidation/decomposition.

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

-

Sample Prep: 5–10 mg TPP in Alumina pans (inert).

-

Run 1 (Open Pan): Standard run to observe total mass loss (Volatilization + Decomp).

-

Run 2 (Pinhole Lid): Restricts evaporation, emphasizing chemical decomposition pressure.

-

-

Parameters:

-

Data Analysis: Calculate the first derivative of weight loss (DTG). The peak of the DTG curve is your

.

Protocol B: Coupled TGA-GC/MS

Objective: Identify the "smoke" (Is it TPP vapor or Phenol?).

-

Coupling: Connect TGA exhaust transfer line to MS inlet (heated to 250°C to prevent condensation).

-

Trigger: Set MS to scan m/z 40–400 continuously.

-

Marker Monitoring:

-

Monitor m/z 94 (Phenol).

-

Monitor m/z 326 (Intact TPP parent ion).

-

-

Interpretation: If m/z 326 appears before m/z 94, the primary loss is physical evaporation.

Visualization: Stability Testing Workflow

Figure 2: Integrated analytical workflow for distinguishing physical loss from chemical degradation.

Implications for Drug Development & Materials

Sterilization Stability (Drug Development)

For disodium phenyl phosphate used in biological assays or prodrugs:

-

Autoclaving (121°C, 15 psi): Generally stable. The salt form resists thermal hydrolysis at neutral pH. However, acidic environments during heating will catalyze hydrolysis to phenol.

-

Lyophilization: Safe. No thermal degradation occurs during freeze-drying.

Formulation & Processing (Materials)[2][3][4][5][7][8][9]

-

Extrusion: When compounding TPP into polymers (e.g., PC/ABS), processing temperatures must not exceed 250°C significantly. Above this, TPP volatility leads to "mold fouling" (plating out) and loss of flame retardancy efficiency.

-

Toxicity: The release of phenol (a decomposition product) and TPP vapor is a concern. TPP is increasingly scrutinized as an endocrine disruptor; ensuring thermal stability prevents inadvertent environmental release during manufacturing.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8289, Triphenyl Phosphate. PubChem. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Triphenyl Phosphate Gas Phase Ion Energetics and Thermochemistry. NIST Chemistry WebBook. Available at: [Link]

-

ScienceDirect. Thermal decomposition of organophosphorus flame retardants. Journal of Analytical and Applied Pyrolysis. (General reference for aryl phosphate mechanisms). Available at: [Link]

-

ECHA (European Chemicals Agency). Substance Information: Triphenyl Phosphate. Available at: [Link]

Sources

The In-Depth Technical Guide to the Hydrolysis Mechanism of Phenyl Phosphate Esters

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

The hydrolytic cleavage of the phosphate ester bond is a cornerstone of biological energy transfer, signaling pathways, and the action of numerous therapeutic agents. Phenyl phosphate esters, in particular, serve as invaluable model compounds for elucidating the nuanced mechanisms of phosphoryl transfer reactions. Their aromatic leaving group allows for systematic electronic modulation, providing a powerful tool to dissect the intricate dance of bond formation and cleavage at the phosphorus center. This guide offers a comprehensive exploration of the hydrolysis mechanisms of phenyl phosphate esters, integrating foundational principles with advanced experimental and computational insights to provide a robust resource for professionals in the chemical and biomedical sciences.

The Mechanistic Dichotomy: A Spectrum from Associative to Dissociative Pathways

The hydrolysis of phenyl phosphate esters does not follow a single, invariant mechanism. Instead, it traverses a mechanistic continuum, broadly categorized into associative and dissociative pathways. The operative mechanism is highly sensitive to the nature of the phenyl leaving group, the pH of the solution, and the presence of catalysts.[1][2]

The Associative (AN+DN) Pathway: A Stepwise Encounter

The associative pathway is characterized by the nucleophilic attack of water or a hydroxide ion on the phosphorus center prior to the cleavage of the P-O bond to the phenyl leaving group. This proceeds through a high-energy, pentacoordinate trigonal bipyramidal intermediate or transition state.[3][4]

This mechanism can be further subdivided into a stepwise process where the intermediate is a discrete species, or a concerted process where bond formation and bond breaking occur in a single transition state. The key feature is the addition of the nucleophile before the departure of the leaving group.

The Dissociative (DN+AN) Pathway: A Fleeting Intermediate

In contrast, the dissociative pathway involves the cleavage of the P-O bond to the leaving group before the nucleophilic attack of water. This mechanism postulates the formation of a highly reactive, transient metaphosphate intermediate (PO3-), which is then rapidly captured by a water molecule.[1][2] This pathway is more likely when the leaving group is very stable (i.e., has a low pKa) and can depart without significant nucleophilic assistance.

The distinction between these pathways is not always absolute. A "concerted" mechanism can be viewed as a point on the spectrum where the lifetime of the pentacoordinate intermediate approaches zero.

The Decisive Role of the Leaving Group: A Linear Free Energy Relationship

The pKa of the departing phenoxide is a critical determinant of the reaction mechanism. This relationship can be quantitatively described by a Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of the leaving group.

A linear free energy relationship (LFER) with a significant negative slope (βlg) indicates a large degree of P-O bond cleavage in the transition state, suggesting a more dissociative character. Conversely, a smaller βlg value implies less charge development on the leaving group in the transition state, which is indicative of a more associative mechanism.[3][5] For the alkaline hydrolysis of substituted phenyl diphenylphosphinates, a linear Brønsted-type plot with a βlg of -0.49 over a range of 4.5 pKa units is indicative of a concerted mechanism.[3]

The electronic nature of the substituents on the phenyl ring also profoundly influences the reaction rate, as described by the Hammett equation. Electron-withdrawing groups stabilize the developing negative charge on the phenoxide leaving group, accelerating the reaction, while electron-donating groups have the opposite effect.

Table 1: Linear Free Energy Relationship Data for the Alkaline Hydrolysis of Substituted Phenyl Diphenylphosphinates

| Substituent (X) in Leaving Group | pKa of X-C6H4OH | Second-Order Rate Constant (kOH) M-1s-1 at 25°C |

| 4-NO2 | 7.15 | 1.20 |

| 4-CN | 7.95 | 0.55 |

| 4-Br | 9.34 | 0.18 |

| 4-Cl | 9.42 | 0.17 |

| H | 9.99 | 0.08 |

| 4-CH3 | 10.26 | 0.05 |

| 4-OCH3 | 10.21 | 0.06 |

Data compiled from studies on the alkaline hydrolysis of substituted phenyl diphenylphosphinates.[3][5]

Catalysis of Phenyl Phosphate Ester Hydrolysis

The hydrolysis of phenyl phosphate esters can be significantly accelerated by acid, base, or metal ion catalysis.

Acid Catalysis

Under acidic conditions, protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[6] For monoesters, protonation can also facilitate the departure of the leaving group by allowing a proton shift to the phenoxide oxygen as the P-O bond cleaves.[7]

Base Catalysis

In alkaline solutions, the hydroxide ion is a much more potent nucleophile than water, leading to a dramatic increase in the rate of hydrolysis.[6] The reaction typically proceeds via a bimolecular nucleophilic attack of the hydroxide ion on the phosphorus center.[6]

Metal Ion Catalysis

Metal ions play a crucial role in the enzymatic hydrolysis of phosphate esters and can also act as catalysts in non-enzymatic systems.[8][9] Divalent and trivalent metal ions can catalyze hydrolysis through several mechanisms:

-

Lewis Acid Activation: The metal ion coordinates to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom.

-

Nucleophile Activation: A metal-bound hydroxide ion is a more potent nucleophile than a free hydroxide ion at neutral pH.

-

Leaving Group Stabilization: The metal ion can coordinate to the oxygen of the leaving group, stabilizing the developing negative charge in the transition state.[10]

In enzymatic systems, such as alkaline phosphatase, two or more metal ions often work in concert to achieve remarkable rate enhancements.[11][12]

The Enzymatic Marvel: Alkaline Phosphatase in Action

Alkaline phosphatase is a quintessential example of a metalloenzyme that efficiently catalyzes the hydrolysis of phosphate monoesters, including phenyl phosphate.[11][13] The active site of alkaline phosphatase typically contains two zinc ions and one magnesium ion, which are crucial for its catalytic activity.[11][12]

The mechanism proceeds through a two-step process:

-

Formation of a Phospho-Enzyme Intermediate: A nucleophilic serine residue in the active site, activated by a zinc ion, attacks the phosphorus atom of the substrate, leading to the formation of a covalent phospho-serine intermediate and the release of the phenoxide leaving group.[4]

-

Hydrolysis of the Intermediate: A zinc-activated water molecule (hydroxide) attacks the phosphorus of the phospho-serine intermediate, regenerating the free enzyme and releasing inorganic phosphate.[4]

An arginine residue in the active site further stabilizes the negatively charged transition state through hydrogen bonding.[4]

Diagram: Catalytic Cycle of Alkaline Phosphatase

Caption: Workflow for the kinetic analysis of phenyl phosphate ester hydrolysis.

Conclusion

The study of the hydrolysis of phenyl phosphate esters provides a rich and detailed understanding of the fundamental principles of phosphoryl transfer reactions. The delicate balance between associative and dissociative mechanisms, finely tuned by the electronic properties of the leaving group and the reaction environment, highlights the complexity of these seemingly simple reactions. For researchers in drug development and the broader scientific community, a deep appreciation of these mechanisms is paramount for the rational design of enzyme inhibitors, the development of pro-drugs, and the interpretation of biological signaling pathways. The experimental and computational tools now available offer unprecedented opportunities to further unravel the intricacies of phosphate ester hydrolysis, paving the way for new discoveries and applications.

References

-

Continuous Assay for Acid Phosphatase Using Phenyl Phosphate. PubMed, [Link]

-

The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. RSC Publishing, [Link]

-

Kinetic study of Ester hydrolysis. YouTube, [Link]

-

Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate, [Link]

-

31-P NMR SPECTROSCOPY. Slideshare, [Link]

-

NIH Public Access. Squarespace, [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI, [Link]

-

A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing, [Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis, [Link]

-

X-ray structures of a novel acid phosphatase from Escherichia blattae and its complex with the transition-state analog molybdate. PubMed Central, [Link]

-

Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates. PubMed, [Link]

-

Efficient phenyl phosphate ester extractant synthesis and solvent extraction performance evaluation for transition metals. ResearchGate, [Link]

-

Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates. ResearchGate, [Link]

-

The role of metal ions in phosphate ester hydrolysis. RSC Publishing, [Link]

-

Challenges and advances in the computational modeling of biological phosphate hydrolysis. RSC Publishing, [Link]

-

Alkaline phosphatase. Wikipedia, [Link]

-

Challenges and advances in the computational modeling of biological phosphate hydrolysis. PubMed, [Link]

-

ALKALINE PHOSPHATASE. BIOLABO, [Link]

-

Comparison of the X‐ray crystal structures of 2 a and 5 d (Phenyl rings... ResearchGate, [Link]

-

Revised Assay for Serum Phenyl Phosphatase Activity Using 4- Amino - Antipyrine. Karger Publishers, [Link]

-

The role of metal ions in phosphate ester hydrolysis. Lund University Research Portal, [Link]

- Phosphoric acid ester compound of hydroxy acid substituted phenyl ester, synthesis method and medical use thereof.

-

Linear Free Energy Relationships for Enzymatic Reactions: Fresh Insight from a Venerable Probe. ACS Publications, [Link]

-

X-Ray Structure Reveals a New Class and Provides Insight into Evolution of Alkaline Phosphatases. Semantic Scholar, [Link]

-

chloro, 3-methyl phenyl phosphate (In acidic medium) is applicable for. The Pharma Innovation, [Link]

-

Alkaline Phosphatase. StatPearls - NCBI Bookshelf - NIH, [Link]

-

31P NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium. PubMed, [Link]

-

Structure and Mechanism of Alkaline Phosphatase. Annual Reviews, [Link]

-

Hydrolysis of Phosphorus Esters: A Computational Study. DTIC, [Link]

-

Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. ACS Publications, [Link]

-

Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. EPA, [Link]

-

X-ray structures of a novel acid phosphatase from Escherichia blattae and its complex with the transition-state analog molybdate. PubMed, [Link]

-

Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. Frontiers, [Link]

-

Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. ORGANIC REACTIVITY, [Link]

-

Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. MDPI, [Link]

-

pNPP Phosphatase Assay (PNPP). ScienCell Research Laboratories, [Link]

-

Role of metal complexation on the solubility and enzymatic hydrolysis of phytate. PLOS One, [Link]

-

Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic (RSC Publishing), [Link]

-

Crystal structures of a purple acid phosphatase, representing different steps of this enzyme's catalytic cycle. ResearchGate, [Link]

-

2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts, [Link]

-

31 Phosphorus NMR. NMR Service, [Link]

-

Alkaline Phosphatases : Structure, substrate specificity and functional relatedness to other members of a large superfamily of e. SciSpace, [Link]

-

On the interpretation of the observed linear free energy relationship in phosphate hydrolysis: a thorough computational study of phosphate diester hydrolysis in solution. PubMed, [Link]

-

Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. ResearchGate, [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. The role of metal ions in phosphate ester hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Frontiers | Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes [frontiersin.org]

- 11. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 12. chem.uwec.edu [chem.uwec.edu]

- 13. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phenyl phosphate as a phosphorylating agent in organic synthesis

This technical guide details the utility of phenyl-based phosphorylating agents in organic synthesis, with a specific focus on Phenyl Phosphorodichloridate (PDCP) and Diphenyl Phosphorochloridate (DPCP) . These reagents are the industry standards for introducing phenyl phosphate moieties, particularly in the synthesis of nucleotide prodrugs (ProTides) and complex phosphate esters.

Executive Summary

In modern drug discovery, particularly within antiviral and anticancer nucleotide therapeutics, the delivery of polar phosphate groups across lipophilic cell membranes is a critical bottleneck. Phenyl phosphate derivatives —specifically the activated chloridates—serve as the primary chemical vehicles to solve this problem.

Unlike simple alkyl phosphorylating agents, phenyl groups provide two distinct advantages:

-

Electronic Activation: The electron-withdrawing nature of the phenoxy group increases the electrophilicity of the phosphorus center, facilitating nucleophilic attack by sterically hindered alcohols (e.g., secondary hydroxyls on nucleoside sugars).

-

Pro-drug Masking: The phenyl moiety renders the resulting phosphate ester lipophilic and serves as a specific recognition element for intracellular enzymes (esterases/phosphoramidases), enabling the "Trojan horse" delivery of free monophosphates.

This guide covers the mechanistic principles, synthetic protocols, and critical troubleshooting steps for using phenyl phosphorodichloridate (PDCP) and diphenyl phosphorochloridate (DPCP).

Mechanistic Principles & Reagent Selection

The Electrophilic Phosphorus Center

The reactivity of phenyl-based agents is driven by the polarization of the P=O bond and the leaving group ability of the chloride.

| Reagent | Structure | Reactivity | Primary Application |

| Phenyl Phosphorodichloridate (PDCP) | High (Two Cl leaving groups) | Synthesis of ProTides (Phosphoramidates); creating mixed triesters. | |

| Diphenyl Phosphorochloridate (DPCP) | Moderate (One Cl leaving group) | Phosphorylation of alcohols to Phosphate Diesters ; activation of carboxylic acids. | |

| Diphenyl Phosphoryl Azide (DPPA) | Specialized | Curtius rearrangement; peptide coupling (derived from DPCP). |

Why Phenyl? (The Electronic Effect)

The phenoxy group (

-

Consequence: The phosphorus center becomes more electropositive ($ \delta+ $), significantly increasing the rate of substitution by nucleophiles (amines or alcohols) compared to alkyl phosphorodichloridates.

-

Stability: Phenyl esters are generally more stable to acidic hydrolysis than alkyl esters but are susceptible to nucleophilic attack under basic conditions, a property exploited in deprotection strategies.

Core Application: Synthesis of Nucleotide Prodrugs (ProTides)[1][2][3]

The most high-value application of phenyl phosphorodichloridate is the synthesis of ProTides (e.g., Sofosbuvir, Remdesivir). This technology masks a nucleoside monophosphate as an aryl phosphoramidate.

The Synthetic Workflow

The synthesis typically proceeds in a "one-pot, two-step" manner or via an isolated intermediate. The goal is to install a Phenyl group, an Amino Acid ester, and the Nucleoside.

Diagram 1: ProTide Synthetic Pathway

The following diagram illustrates the stepwise displacement of chloride ions from PDCP to form the active drug precursor.

Caption: Stepwise displacement of chlorides from Phenyl Phosphorodichloridate to form the ProTide scaffold.

Stereochemistry Control

The phosphorus center in the final ProTide is chiral (P-chiral).

-

Challenge: The reaction produces a mixture of

and -

Impact: Often, only one diastereomer is biologically active (or significantly more potent).

-

Resolution:

-

Crystallization: Inducing precipitation of the desired isomer (e.g., Sofosbuvir utilizes this).

-

Chiral Auxiliaries: Using chiral amino acid esters or specialized catalysts (e.g., pentafluorophenol activated esters) to induce diastereoselectivity.

-

Experimental Protocols

Protocol A: Synthesis of a Diphenyl Phosphate Ester (Using DPCP)

Objective: Phosphorylation of a primary alcohol (

Reagents:

-

Substrate: Primary Alcohol (1.0 equiv)

-

Reagent: Diphenyl Phosphorochloridate (DPCP) (1.2 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) + DMAP (catalytic)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alcohol (10 mmol) and anhydrous DCM (20 mL).

-

Base Addition: Cool the solution to 0°C. Add Pyridine (20 mmol) dropwise.

-

Phosphorylation: Add Diphenyl Phosphorochloridate (12 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with PMA or UV).

-

Quench: Add water (5 mL) to hydrolyze excess reagent. Stir for 15 minutes.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

31P NMR: Expect a singlet shift around -5 to -15 ppm (relative to

). -

Mass Spec: Observe parent ion

.

Protocol B: ProTide Synthesis (Using PDCP)

Objective: Synthesis of a 5'-phosphoramidate nucleoside prodrug.

Reagents:

-

Phenyl Phosphorodichloridate (PDCP) (1.0 equiv)

-

L-Alanine Isopropyl Ester HCl (1.0 equiv)

-

Nucleoside (e.g., 2'-deoxyuridine) (1.0 equiv)

-

Base: N-Methylimidazole (NMI) (4.0 equiv) or TEA.

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

-

Formation of Chlorophosphoramidate (Intermediate):

-

Dissolve L-Alanine ester HCl in DCM. Cool to -78°C.

-

Add PDCP (1.0 equiv).

-

Add TEA (2.0 equiv) dropwise. Stir at -78°C for 1 hour, then warm to RT for 1 hour.

-

Checkpoint: This forms the Phenyl-(Alkoxy)-P(O)Cl intermediate.

-

-

Coupling to Nucleoside:

-

In a separate flask, dissolve the Nucleoside in anhydrous THF/Pyridine.

-

Add N-Methylimidazole (NMI) (Catalyst).

-

Add the prepared Chlorophosphoramidate solution dropwise to the nucleoside mixture at 0°C.

-

-

Completion: Stir overnight at RT.

-

Workup: Standard aqueous extraction.

-

Separation: The product will be a mixture of diastereomers ($ \sim 1:1 $). Separate via HPLC or fractional crystallization.

Bioactivation Pathway (Mechanism of Action)

Understanding why phenyl phosphate is used is crucial for the scientist designing the drug. The phenyl group is not just a leaving group; it is a substrate for intracellular enzymes.

Diagram 2: Intracellular Bioactivation of Phenyl-Phosphate Prodrugs

This diagram details the "Trojan Horse" mechanism where the phenyl group is cleaved to release the active drug.

Caption: The metabolic cascade converting the lipophilic phenyl-phosphate prodrug into the bioactive nucleotide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination (Hydrolysis of P-Cl bond).[1] | Ensure strict anhydrous conditions. Use freshly distilled POCl reagents or store over molecular sieves. |

| Side Products (P-O-P) | Pyrophosphate formation due to excess water or lack of stoichiometry control. | Add the phosphorylating agent slowly to the alcohol/base mixture, not the reverse. |

| Racemization | High temperature during coupling. | Maintain reaction at -78°C or 0°C during the addition of the base. |

| Incomplete Reaction | Steric hindrance of the nucleoside 5'-OH. | Use N-Methylimidazole (NMI) as a nucleophilic catalyst; it is significantly more effective than Pyridine for phosphorus couplings. |

References

-

McGuigan, C., et al. (1993). "Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry.

-

Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry.

-

Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.

-

Organic Syntheses. (1990). "Diphenyl Phosphorazidate (DPPA)." Organic Syntheses, Coll.[2] Vol. 7.

-

Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews.

Sources

Biological Role & Diagnostic Utility of Phenyl Phosphate in Phosphatase Metabolism

Executive Summary

Phenyl Phosphate (PP) occupies a unique niche in phosphatase metabolism. Unlike adenosine triphosphate (ATP) or glucose-6-phosphate, PP is not a primary metabolic fuel or intermediate in mammalian bioenergetics. Instead, its "biological role" is defined by its utility as a mechanistic surrogate and chemical probe . It serves as a simplified structural mimic of the physiological substrate phosphotyrosine , allowing researchers to interrogate the active sites of Protein Tyrosine Phosphatases (PTPs) and Alkaline Phosphatases (ALPs).

For drug development professionals, the phenyl phosphate moiety is critical in two domains:

-

Fragment-Based Drug Design: It reveals the hydrophobic requirements of phosphatase active sites (via

-stacking interactions). -

Prodrug Strategy: Aryl phosphate esters are employed to mask the negative charge of phosphate-based drugs, enhancing membrane permeability before being metabolically activated by intracellular phosphatases.

Mechanistic Biochemistry: Hydrolysis Pathways

The metabolic processing of phenyl phosphate differs fundamentally between the two major phosphatase families: Alkaline Phosphatases (ALPs) and Protein Tyrosine Phosphatases (PTPs) .

Alkaline Phosphatase (ALP): The Metal-Dependent Mechanism

ALPs are metalloenzymes requiring Zn

-

Nucleophile: The hydroxyl group of Serine-102 (mammalian numbering) attacks the phosphorus atom.

-

Transition State: The reaction passes through a trigonal bipyramidal transition state. The phenyl group serves as an excellent leaving group due to the lower pKa of phenol (approx. 10) compared to aliphatic alcohols.[1]

-

Rate-Limiting Step: For aryl phosphates like PP, the rate-limiting step is often the release of the inorganic phosphate (Pi) from the enzyme, rather than the initial cleavage of the P-O bond.

Protein Tyrosine Phosphatases (PTPs): The Cysteine-Dependent Mechanism

PTPs do not require metal ions. They utilize a highly conserved C(X)5R motif (P-loop) in the active site.

-

Nucleophile: The thiolate anion of a conserved Cysteine residue (e.g., Cys215 in PTP1B) executes a nucleophilic attack on the phosphorus.

-

Substrate Recognition: Unlike ALP, PTPs have a deep active site cleft. The phenyl ring of phenyl phosphate mimics the tyrosine side chain, engaging in

-

Mechanism Visualization

The following diagram contrasts the catalytic cycle of PTPs with the specific role of the phenyl group.

Caption: Figure 1: PTP Catalytic Cycle. The phenyl group facilitates initial binding via

Enzymology & Kinetic Data

The kinetic parameters of phenyl phosphate hydrolysis reveal its efficiency as a substrate compared to the standard chromogenic substrate, p-nitrophenyl phosphate (pNPP). While pNPP is preferred for routine assays due to its yellow color upon cleavage, unsubstituted phenyl phosphate is often a better structural mimic for physiological studies.

Comparative Kinetics (Mammalian ALP)

The absence of the electron-withdrawing nitro group in phenyl phosphate alters the electron density at the phosphorus center, affecting

| Parameter | Phenyl Phosphate (PP) | p-Nitrophenyl Phosphate (pNPP) | Mechanistic Implication |

| Leaving Group pKa | ~10.0 (Phenol) | ~7.1 (p-Nitrophenol) | pNPP is hydrolyzed faster at lower pH due to better leaving group ability. |

| 0.5 - 1.0 mM | 0.3 - 0.7 mM | PP often shows slightly lower affinity due to lack of polar nitro-group interactions. | |

| High (pH > 9.0) | High (pH > 8.[2][3]0) | PP requires higher alkalinity for optimal phenol release (King-Armstrong method). | |

| Specific Utility | Physiological Mimicry | High-Throughput Screening | PP is used when studying steric constraints of the active site without electronic bias. |

Diagnostic Applications: The King-Armstrong Method[4]

Historically, the metabolism of phenyl phosphate was the basis for the King-Armstrong Unit (KAU) , the standard measure of phosphatase activity before International Units (IU) became prevalent. This method remains relevant for specific research applications where pNPP interference (absorbance at 405 nm) is problematic.

Principle

The assay relies on the post-hydrolysis quantification of phenol . Unlike p-nitrophenol, phenol is colorless. It must be derivatized using the Gibbs reaction or oxidative coupling with 4-aminoantipyrine.

Experimental Protocol: Modified King-Armstrong Assay

Objective: Determine ALP activity in serum or cell lysate using disodium phenyl phosphate.

Reagents:

-

Substrate Buffer: 5 mM Disodium Phenyl Phosphate in Carbonate-Bicarbonate buffer (pH 10.0).

-

Color Reagent: 4-Aminoantipyrine (4-AAP) and Potassium Ferricyanide.[4][5]

-

Standard: Phenol solution (1 mg/dL).

Workflow:

-

Incubation: Mix 100 µL sample + 1000 µL Substrate Buffer. Incubate at 37°C for 15 minutes.

-

Termination: (Optional) Add NaOH to stop reaction if doing endpoint analysis.

-

Development: Add 1000 µL Color Reagent.

-

Reaction: Phenol + 4-AAP + K

Fe(CN) -

Measurement: Read Absorbance at 510 nm .

Caption: Figure 2: Modified King-Armstrong Assay Workflow. The detection of phenol at 510 nm avoids interference from yellow compounds (bilirubin) that affect pNPP assays at 405 nm.

Drug Development: Prodrug Strategies

In drug discovery, the "biological role" of phenyl phosphate translates into a delivery mechanism . Phosphate groups are highly polar and charged at physiological pH, preventing passive diffusion across cell membranes.

Aryl Phosphate Prodrugs

To deliver phosphorylated drugs (e.g., nucleotide antivirals), developers use aryl phosphate esters .

-

Structure: The drug's phosphate group is esterified with a phenyl group (and often an amino acid ester, as in Sofosbuvir or Remdesivir technology, known as ProTide).

-

Mechanism:

-

The lipophilic phenyl ester allows the drug to cross the cell membrane.

-

Intracellular enzymes (esterases or phosphoramidases) cleave the masking groups.

-

The final step often involves the spontaneous or enzymatic loss of the phenyl group (as phenol) to liberate the active monophosphate drug.

-

-

Role of Phenol: The phenol moiety is selected because it is a better leaving group than alkyl alcohols, facilitating the rapid intracellular release of the active payload.[1]

Phosphatase Inhibitor Screening

Phenyl phosphate derivatives are used as scaffolds for PTP1B inhibitors (targets for diabetes and obesity).

-

Design: Non-hydrolyzable analogs (e.g., phosphonates like difluoromethylphosphonate) are attached to phenyl rings.

-

Binding: The phenyl ring anchors the inhibitor in the active site via the hydrophobic interactions described in Section 1.2, while the phosphonate mimics the transition state.

References

-

Herschlag, D., et al. (2025). Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. National Institutes of Health.

- Millán, J. L. (2006). Mammalian Alkaline Phosphatases: From Biology to Applications in Medicine and Biotechnology. Wiley-VCH.

-

Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234.

-

Heidari, A. (2021).[6] Prodrugs of phosphonates and phosphates: crossing the membrane barrier. RSC Medicinal Chemistry.

-

Kind, P. R., & King, E. J. (1954). Estimation of plasma phosphatase by determination of hydrolysed phenol with amino-antipyrine. Journal of Clinical Pathology, 7(4), 322.

-

Montfort, R. L., et al. (2025).[4][7] Refined structures of placental alkaline phosphatase show a consistent pattern of interactions at the peripheral site. ResearchGate.

Sources

- 1. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 2. atlas-medical.com [atlas-medical.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. biolabo.fr [biolabo.fr]

- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV Absorption Spectrum of Phenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl phosphate is a critical substrate in biochemistry and a valuable tool in drug development, primarily utilized in assays for phosphatases—enzymes that cleave phosphate groups from molecules. The utility of phenyl phosphate in these assays is intrinsically linked to the ultraviolet (UV) spectroscopic properties of its aromatic chromophore. This guide provides a comprehensive examination of the UV absorption spectrum of phenyl phosphate, synthesizing theoretical principles with practical, field-proven insights. While direct spectral data for phenyl phosphate is not extensively cataloged, this guide establishes its expected spectral characteristics based on foundational chemical principles and data from its constituent chromophore, phenol. We delve into the causality behind experimental choices, provide self-validating protocols for its spectral determination, and explore its primary application in enzymatic assays.

Theoretical Foundation: The Chromophore and Electronic Transitions

The UV absorption of phenyl phosphate is governed by its phenyl group, which acts as the chromophore. The phosphate moiety itself does not absorb light in the 200-800 nm range. The absorption characteristics arise from the π-electron system of the benzene ring.[1]

Electronic Transitions (π → π)*

The absorption of UV radiation by the phenyl group promotes electrons from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π) orbital. For aromatic compounds like phenol, the key electronic transitions are π → π. These transitions are responsible for the characteristic absorption bands in the UV region.[2] Phenols typically exhibit two primary absorption bands, which are influenced by the substitution on the aromatic ring.[3] The addition of functional groups to the benzene ring can alter the energy levels of the pi electrons, leading to shifts in the absorption peaks.[1]

Expected Spectral Characteristics

Based on the spectral data for phenol, which is the core chromophore of phenyl phosphate, we can predict the UV absorption profile. Phenol exhibits a primary absorption maximum (λmax) at approximately 270 nm .[3][4] A second, stronger absorption band typically appears at a shorter wavelength, around 210-220 nm. Therefore, phenyl phosphate is expected to have a similar absorption profile, with a characteristic λmax around 270 nm. The molar extinction coefficient (ε) for phenol at its λmax of ~270.8 nm is reported to be approximately 2,340 M⁻¹cm⁻¹ .[5] It is reasonable to expect a similar order of magnitude for the molar absorptivity of phenyl phosphate under conditions where the phenyl group's electronic environment is comparable.

Critical Influencing Factor: The Effect of pH

The UV-Vis spectrum of molecules containing ionizable groups is often highly dependent on the pH of the solution, and phenyl phosphate is a prime example. This pH sensitivity is a critical consideration for any spectrophotometric analysis and is rooted in the protonation states of both the phosphate group and the hydrolysis product, phenol.

Ionization States of Phenyl Phosphate

Phenyl phosphate has two acidic protons on its phosphate group and can exist in different ionization states depending on the pH. This ionization primarily affects the phosphate group and has a lesser direct effect on the phenyl chromophore's absorption spectrum.

The Spectroscopic Shift of the Phenolic Product

The most dramatic pH-dependent spectral change occurs upon hydrolysis of phenyl phosphate to phenol. In basic solutions, the hydroxyl group of the resulting phenol is deprotonated to form the phenolate ion. This deprotonation increases the electron-donating character of the oxygen, leading to enhanced conjugation with the aromatic ring. This change in the electronic structure results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity).[6] This principle is the cornerstone of many phosphatase assays.

The diagram below illustrates the protonation states of phenyl phosphate and its hydrolysis product, phenol, which dictates the observed UV spectrum.

Caption: pH-dependent forms of phenyl phosphate and its hydrolysis product.

Experimental Protocol: Determining the UV Absorption Spectrum

This section provides a detailed, self-validating methodology for accurately measuring the UV-Vis absorption spectrum of phenyl phosphate.

Materials and Instrumentation

-

Phenyl Phosphate: Disodium salt or free acid (verify purity)

-

Spectrophotometer: A calibrated dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Solvents/Buffers:

-

Deionized water (Milli-Q or equivalent)

-

Phosphate buffer (e.g., 50 mM sodium phosphate), adjusted to various pH values (e.g., 4.0, 7.4, 10.0)

-

Aqueous methanol (50/50 v/v)[7]

-

-

Analytical Balance and Calibrated Pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of phenyl phosphate.

-

Dissolve it in the chosen solvent (e.g., deionized water) in a volumetric flask to create a stock solution of known concentration (e.g., 10 mM). Phenyl phosphate is soluble in water.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A starting concentration of 0.1 mM is often appropriate for aromatic compounds.

-

-

Spectrophotometer Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

-

Fill a quartz cuvette with the same solvent/buffer used for the sample preparation. This will serve as the blank.

-

Place the blank cuvette in both the reference and sample holders and run a baseline correction.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Initiate the spectral scan. The instrument will record absorbance as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance value at λmax and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl Where:

-

A = Absorbance (unitless)

-

ε = Molar absorptivity (M⁻¹cm⁻¹)

-

c = Concentration (M)

-

l = Path length (cm, typically 1 cm)

-

-

-

Validation and Control:

-

Repeat the measurement with at least three different concentrations to verify the linearity of absorbance with concentration. Plot absorbance vs. concentration; the slope of the line will be ε (for a 1 cm path length).[8]

-

To study the effect of pH, repeat steps 1-5 using buffers of different pH values.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for determining UV-Vis spectral data.

Application in Enzymatic Assays

The primary utility of phenyl phosphate's UV-Vis characteristics is in the continuous spectrophotometric monitoring of phosphatase activity.[9] The assay does not monitor the disappearance of the phenyl phosphate substrate (whose λmax at ~270 nm can be obscured by proteins in biological samples), but rather the appearance of the phenol product.

Assay Principle

-

Reaction: Alkaline or acid phosphatase catalyzes the hydrolysis of phenyl phosphate into phenol and inorganic phosphate.

-

Detection: The reaction is typically run at an alkaline pH. Under these conditions, the phenol product is deprotonated to the phenolate ion.

-

Monitoring: The formation of the phenolate ion is monitored by measuring the increase in absorbance at its specific λmax (around 287-295 nm), which is distinct from the substrate's spectrum. The rate of this absorbance increase is directly proportional to the enzyme's activity.

This principle is illustrated below.

Caption: Principle of a continuous phosphatase assay using phenyl phosphate.

Data Summary

While specific experimental data for phenyl phosphate is sparse in the literature, the expected and known values for its chromophore and hydrolysis products are summarized below for practical use.

| Compound | Condition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Citation |

| Phenyl Phosphate | Neutral / Acidic pH | ~270 | ~2,000 - 2,500 (Estimated) | [3] |

| Phenol | Neutral / Acidic pH | 270 - 275 | ~2,340 | [3][5] |

| Phenolate Ion | Alkaline pH (>10) | 287 - 295 | Increased (Hyperchromic Shift) | [6] |

Conclusion

The UV absorption spectrum of phenyl phosphate is fundamentally derived from its phenol component, exhibiting an expected λmax around 270 nm. The most significant spectroscopic feature related to this compound is the pH-dependent bathochromic and hyperchromic shift that occurs upon its enzymatic hydrolysis to the phenolate ion. This characteristic is expertly exploited in continuous assays to determine phosphatase activity, a cornerstone technique in biochemistry and drug discovery. The protocols and principles detailed in this guide provide researchers with a robust framework for the accurate measurement and application of phenyl phosphate's UV-Vis spectral properties.

References

-

Prahl, S. (2017). Phenol Optical Properties. Oregon Medical Laser Center. [Link]

-

ResearchGate. (n.d.). The absorption spectrum of phenol at various illumination time. [Link]

-

Adelowo, F. E., & Oladeji, S. O. (2016). Spectrophotometric analysis of phosphate concentration in agricultural soil samples and water samples using molybdenum blue method. Brazilian Journal of Biology, 3(6), 407-412. [Link]

-

Onfroy, T., & Marie, O. (2019). Determination of Integrated Molar Absorption Coefficients for Gaseous Phenol Infrared Bands and Influence of Water Vapor on Their Values. American Journal of Analytical Chemistry, 10, 9-22. [Link]

-

ResearchGate. (n.d.). UV-VIS absorption spectra of folic acid in phosphate buffer. [Link]

-

ResearchGate. (2021). Molar extinction coefficient for red phenol at 570 nm?. [Link]

-

SIELC Technologies. (2018). Phenyl dihydrogen phosphate. [Link]

-

MDPI. (2021). Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II). [Link]

-

PubChem. (n.d.). Phenyl phosphate. [Link]

-